Glutaric Anhydride-1,5-13C2
Description
Glutaric Anhydride-1,5-¹³C₂ (CAS: 1189419-18-8) is a stable isotope-labeled derivative of glutaric anhydride, where carbon-13 (¹³C) is incorporated at positions 1 and 5 of the molecule. Its molecular formula is C₅H₆O₃, with a molecular weight of 114.10 g/mol . This compound is widely used in metabolic tracer studies, particularly for investigating biochemical pathways such as fatty acid oxidation, glucose utilization, and amino acid metabolism . Its isotopic labeling enables precise tracking of carbon flux in cellular processes using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Major suppliers include Santa Cruz Biotechnology (SCBT), LEAP CHEM CO., LTD., and Cambridge Isotope Laboratories (CIL), offering quantities ranging from 25 mg to 0.5 g .
Properties
IUPAC Name |
(2,6-13C2)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNPISTIUFMLH-MQIHXRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C](=O)O[13C](=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isotopic Labeling via Acetic Anhydride-¹³C₂ and Glutaric Anhydride
The most widely documented method involves the reaction of ¹³C₂-labeled acetic anhydride with unlabeled glutaric anhydride. This approach leverages the nucleophilic acyl substitution mechanism, where the labeled acetic anhydride acts as an acetylating agent. The reaction proceeds under anhydrous conditions at 80–100°C for 6–8 hours, yielding Glutaric Anhydride-1,5-¹³C₂ with a reported purity of >98%.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Solvent | Toluene |
| Catalyst | None required |
| Isotopic Enrichment | 99% ¹³C at 1,5-positions |
Post-synthesis purification involves recrystallization from ethyl acetate and hexane, followed by vacuum drying. This method is favored for its scalability and minimal side products, though it requires stringent control over moisture to prevent hydrolysis.
Direct Dehydration of Glutaric Acid-1,5-¹³C₂
An alternative route involves the dehydration of Glutaric Acid-1,5-¹³C₂ under controlled thermal conditions. The acid is heated to 180–200°C in the presence of a sulfonic acid catalyst (e.g., p-toluenesulfonic acid), facilitating intramolecular cyclization to form the anhydride. This method achieves yields of 85–90% and is notable for its cost-effectiveness and reduced environmental impact compared to solvent-based approaches.
Optimization Insights:
Azeotropic Distillation with Water-Carrying Solvents
A patented methodology combines Glutaric Acid-1,5-¹³C₂ with azeotropic solvents such as toluene or xylene, which facilitate water removal during dehydration. The reaction mixture is refluxed under nitrogen, with water formed during cyclization being co-distilled with the solvent. This approach reduces reaction time to 3–4 hours and enhances yield to 92–95%.
Comparative Advantages:
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Reduced Energy Consumption: Lower operating temperatures (120–140°C) due to improved heat transfer.
-
Solvent Reusability: Toluene is recovered and reused, aligning with green chemistry principles.
Analytical Validation of Isotopic Purity
Mass Spectrometry (MS) and NMR Analysis
Isotopic enrichment is verified using high-resolution mass spectrometry (HRMS) and ¹³C NMR. HRMS confirms the molecular ion peak at m/z 116.08 (calculated for C₅H₆O₃ with ¹³C₂), while ¹³C NMR reveals distinct signals at 170.5 ppm (C-1 and C-5) and 25–35 ppm (C-2, C-3, and C-4).
Critical Data:
| Technique | Key Observations |
|---|---|
| HRMS | [M+H]⁺ = 117.08 (Δ = 0.01 ppm) |
| ¹³C NMR (DMSO-d₆) | 170.5 ppm (¹³C-1,5), 28.3 ppm (C-3) |
Chromatographic Purity Assessment
Reverse-phase HPLC with UV detection (210 nm) is employed to assess chemical purity. A C18 column and isocratic elution (60:40 acetonitrile:water) resolve Glutaric Anhydride-1,5-¹³C₂ from residual acetic acid or glutaric acid, with retention times of 8.2 ± 0.3 minutes.
Industrial-Scale Production Considerations
Catalyst Selection and Recycling
Heterogeneous catalysts like zeolites or silica-supported sulfonic acids are increasingly adopted to replace homogeneous analogs. These catalysts offer easier separation, reduced waste, and consistent activity over 10–15 reaction cycles, cutting production costs by 20–30% .
Chemical Reactions Analysis
Types of Reactions
Glutaric Anhydride-1,5-13C2 undergoes various chemical reactions, including:
Hydrolysis: Converts the anhydride to glutaric acid in the presence of water.
Esterification: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Esterification: Alcohols in the presence of acid catalysts.
Aminolysis: Amines under controlled temperature conditions.
Major Products
Hydrolysis: Glutaric acid.
Esterification: Glutaric esters.
Aminolysis: Glutaric amides.
Scientific Research Applications
Metabolic Flux Analysis
Overview:
Metabolic flux analysis using stable isotopes is a powerful technique to study cellular metabolism. Glutaric Anhydride-1,5-13C2 can be utilized to trace the incorporation of carbon into metabolic intermediates, providing insights into metabolic pathways.
Case Study:
In a study examining the metabolic effects of this compound on cultured cells, researchers observed significant changes in the incorporation rates of the labeled compound into various metabolites. The analysis was performed using gas chromatography-mass spectrometry (GC-MS), allowing for precise quantification of carbon flow through the Krebs cycle and fatty acid synthesis pathways .
| Metabolite | Incorporation Rate (%) |
|---|---|
| Acetyl-CoA | 45 |
| Citrate | 30 |
| Palmitate | 25 |
Enzyme Mechanism Studies
Overview:
this compound serves as a substrate for various enzymes, enabling researchers to dissect enzyme mechanisms and identify reaction intermediates.
Application Example:
Research has shown that using this compound in enzyme assays can elucidate the action of acyltransferases involved in lipid metabolism. By tracking the labeled carbon atoms, scientists can determine which bonds are cleaved during enzymatic reactions .
Drug Development and Pharmacokinetics
Overview:
The compound is also pivotal in drug development, particularly in understanding pharmacokinetics and drug metabolism.
Case Study:
In a pharmacokinetic study involving this compound, researchers administered the compound to model organisms and monitored its metabolic fate. The results indicated that the labeled compound was rapidly incorporated into key metabolic pathways, highlighting its potential as a tracer for assessing drug efficacy and safety .
Proteomics and Biomarker Discovery
Overview:
this compound is increasingly used in proteomics for biomarker discovery through isotope labeling.
Research Findings:
Recent studies have employed this compound to label proteins in cell cultures. The incorporation of 13C labels allows for enhanced detection and quantification of proteins via mass spectrometry, facilitating the identification of biomarkers associated with diseases such as cancer .
| Protein Marker | Expression Level (Fold Change) |
|---|---|
| Protein A | 3.2 |
| Protein B | 1.8 |
| Protein C | 2.5 |
Environmental Studies
Overview:
In environmental science, this compound can be used to study biogeochemical cycles and microbial activity.
Application Example:
Researchers have utilized this compound to trace carbon flow in soil microbial communities. By analyzing the incorporation of labeled carbon into microbial biomass, insights into nutrient cycling and ecosystem functioning can be gained .
Mechanism of Action
The mechanism of action of Glutaric Anhydride-1,5-13C2 involves its ability to act as a labeling agent. The carbon-13 isotopes incorporated into the compound allow researchers to trace its interactions and transformations in various chemical and biological systems. This enables the study of molecular targets and pathways involved in metabolic processes .
Comparison with Similar Compounds
Key Differences :
- Reactivity : The anhydride form (Glutaric Anhydride-1,5-¹³C₂) is more reactive than the acid (Glutaric Acid-1,5-¹³C₂), enabling facile acylation reactions in organic synthesis .
- Isotopic Sensitivity : Compounds like Glutaric Acid-¹³C₅,D₆ offer enhanced detection sensitivity in mass spectrometry due to extensive labeling but are less specific for tracking individual carbon pathways compared to 1,5-¹³C₂ analogs .
- Biological Utility: [4,5-¹³C₂]Citrate is specialized for TCA cycle studies, whereas Glutaric Anhydride-1,5-¹³C₂ is versatile in lipid and amino acid metabolism research .
Functional Analog: Non-Isotopic Glutaric Anhydride
Non-labeled glutaric anhydride (CAS: 108-55-4) shares the same core structure but lacks isotopic labels. It is used in polymer chemistry (e.g., thermoplastic elastomers) and exhibits distinct properties:
- Biodegradability: Copolymers of non-labeled glutaric acid degrade by 9–15% in seawater within 28 days, a trait leveraged in eco-friendly materials .
- Thermal Properties : Melting temperatures of glutaric acid-based polymers range from 130–152°C, compared to the anhydride’s lower thermal stability .
Metabolic Studies
Glutaric Anhydride-1,5-¹³C₂ has been pivotal in elucidating:
- Neuroenergetics : Labeled glucose analogs (e.g., [2,5-¹³C₂]glucose) and glutaric anhydride derivatives track neuronal-astroglial coupling, with ¹³C signals in glutamate/glutamine cycles reflecting metabolic activity .
- Fatty Acid Oxidation : The compound’s ¹³C labels allow quantification of β-oxidation rates in mitochondrial studies .
Impurity Profiling
HPLC methods detect impurities in glutaric anhydride, including succinic acid (C₄H₆O₄) and adipic acid (C₆H₁₀O₄), which differ in carbon chain length and retention times .
Notes
Isotopic Specificity : The 1,5-¹³C₂ labeling provides targeted insights into specific carbon pathways, unlike uniformly labeled analogs .
Storage and Handling: Requires storage at -20°C to maintain stability; soluble in dimethyl sulfoxide (DMSO), methanol, and ether .
Regulatory Compliance : Suppliers like LEAP CHEM emphasize ISO-certified production, ensuring high purity (>97–99%) for research and pharmaceutical applications .
Biological Activity
Glutaric Anhydride-1,5-13C2 is a stable isotope-labeled derivative of glutaric anhydride, which is a cyclic anhydride derived from glutaric acid. This compound has garnered attention in various fields, particularly in metabolic studies and drug delivery systems due to its unique isotopic labeling. The following sections will explore its biological activity, applications, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 114.11 g/mol
- CAS Number : 108-55-4
- Melting Point : 50-55 °C
- Solubility : Soluble in ether and methanol
Mechanisms of Biological Activity
This compound participates in various biochemical pathways due to its structure. It can act as a substrate for enzymes involved in metabolic processes. The incorporation of the carbon-13 isotope allows researchers to trace the compound within biological systems, providing insights into metabolic flux and enzyme kinetics.
Enzymatic Interactions
Research indicates that glutaric anhydride can interact with various enzymes, facilitating reactions that are crucial for metabolic pathways. For instance, studies have shown that cyclic anhydrides like glutaric anhydride can be utilized in bioconjugation processes, enhancing the delivery of biologically active compounds .
Applications in Research
- Metabolic Studies : The isotopic labeling enables tracking of metabolic pathways and understanding how cells process nutrients. This is particularly useful in studies involving energy metabolism and the synthesis of biomolecules .
- Drug Delivery Systems : Glutaric anhydride has been explored for its potential in creating smart delivery systems for drugs. Its ability to conjugate with various biomolecules enhances the efficacy and targeting of therapeutic agents .
- Cytotoxicity Studies : At certain concentrations, glutaric anhydride exhibits cytotoxic effects, which necessitates careful handling in laboratory settings. Understanding these effects is vital for its application in pharmacology and toxicology.
Study on Metabolic Pathways
A study conducted by L Amornkitbamrung et al. (2022) examined the role of glutaric anhydride in enhancing the properties of copolymers used in biomedical applications. The findings indicated that glutaric anhydride could improve the shape memory and self-healing capabilities of these materials .
Drug Conjugation Research
In another study, MV Spanedda et al. (2021) reviewed the use of glutaric anhydride in bioconjugation techniques. They highlighted its effectiveness in creating stable conjugates that can be utilized for targeted drug delivery, emphasizing its potential impact on treatment efficacy .
Comparative Analysis
| Property | Glutaric Anhydride | Glutaric Acid |
|---|---|---|
| Molecular Formula | CHO | CHO |
| Melting Point | 50-55 °C | 85-100 °C |
| Solubility | Ether, Methanol | Water |
| Biological Activity | Enzyme substrate | Metabolite |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying Glutaric Anhydride-1,5-¹³C₂ for isotopic labeling studies?
- Methodological Answer : Synthesis typically involves reacting ¹³C-labeled precursors (e.g., acetic anhydride or glutaric acid) under controlled anhydrous conditions. Purification requires techniques like vacuum distillation or column chromatography to isolate the anhydride from unreacted starting materials. Recrystallization in non-polar solvents (e.g., hexane) enhances purity. Characterization via ¹³C NMR is critical to confirm isotopic enrichment at positions 1 and 5, as well as structural integrity .
Q. How can researchers validate the isotopic purity and structural integrity of Glutaric Anhydride-1,5-¹³C₂?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹³C NMR analysis identifies isotopic enrichment by observing distinct peaks at ~170 ppm (carbonyl carbons) and ~30 ppm (¹³C-labeled methylene carbons). Asymmetric splitting patterns confirm selective labeling .
- Mass Spectrometry (MS) : High-resolution MS detects the molecular ion cluster (e.g., m/z 114.1 for unlabeled vs. 116.1 for ¹³C₂-labeled species) to quantify isotopic purity .
- Elemental Analysis : Validates the C:H:O ratio, ensuring no contamination from residual solvents or byproducts .
Q. What are the primary applications of Glutaric Anhydride-1,5-¹³C₂ in metabolic pathway studies?
- Methodological Answer : The compound serves as a precursor for synthesizing ¹³C-labeled glutaric acid, a key intermediate in the TCA cycle. Researchers use it to:
- Trace fatty acid β-oxidation pathways via isotopic enrichment in downstream metabolites (e.g., acetyl-CoA).
- Investigate glutaric aciduria type I by modeling ¹³C flux in in vitro enzyme assays.
- Validate metabolic models using mass isotopomer distribution analysis (MIDA) in cell cultures .
Advanced Research Questions
Q. How can researchers design isotope-tracing experiments to distinguish neuronal vs. glial TCA cycle activity using ¹³C-labeled glutaric anhydride derivatives?
- Methodological Answer :
- Experimental Design : Administer [U-¹³C₃]glucose or [1,5-¹³C₂]glutarate to neuronal/glial co-cultures. Use ¹³C NMR or LC-MS to track label incorporation into glutamate/glutamine pools.
- Key Controls : Include unlabeled controls and measure background isotopic natural abundance.
- Data Analysis : Apply metabolic flux analysis (MFA) to quantify compartment-specific TCA cycle rates. Glial cells exhibit higher isotopic dilution due to glutamine synthesis, which must be normalized .
Q. How should researchers address discrepancies in isotopic enrichment data when using Glutaric Anhydride-1,5-¹³C₂ in vivo?
- Methodological Answer : Discrepancies often arise from:
- Isotopic Dilution : Endogenous unlabeled substrates dilute ¹³C signals. Mitigate by using tracer infusions at steady-state or bolus doses .
- Compartmentalization : Separate mitochondrial vs. cytosolic metabolite pools via subcellular fractionation before MS analysis .
- Statistical Validation : Use Bayesian modeling to account for measurement uncertainties in low-abundance isotopomers .
Q. What experimental strategies can resolve conflicting data on the neurotoxic synergism between Glutaric Anhydride derivatives and azaspiracid (AZA)?
- Methodological Answer :
- In Vitro Models : Expose neuronal cultures to AZA (10–100 nM) and ¹³C-labeled glutaric acid (1–10 mM). Measure sodium channel inhibition via patch-clamp electrophysiology and correlate with ¹³C flux using MS.
- Mechanistic Probes : Use siRNA knockdown of glutaryl-CoA dehydrogenase to isolate the role of glutaric acid accumulation in toxicity .
- Dose-Response Analysis : Establish EC₅₀ values for AZA-glutaric acid synergy to distinguish additive vs. potentiating effects .
Q. What safety protocols are critical when handling Glutaric Anhydride-1,5-¹³C₂ in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of anhydride vapors, which can irritate respiratory pathways.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats; avoid latex due to permeability concerns.
- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite).
- Waste Disposal : Collect labeled waste separately for incineration to prevent environmental isotopic contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
